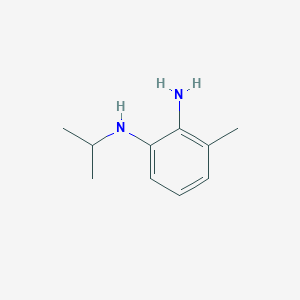

3-Methyl-N1-(propan-2-yl)benzene-1,2-diamine

CAS No.:

Cat. No.: VC13718903

Molecular Formula: C10H16N2

Molecular Weight: 164.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16N2 |

|---|---|

| Molecular Weight | 164.25 g/mol |

| IUPAC Name | 3-methyl-1-N-propan-2-ylbenzene-1,2-diamine |

| Standard InChI | InChI=1S/C10H16N2/c1-7(2)12-9-6-4-5-8(3)10(9)11/h4-7,12H,11H2,1-3H3 |

| Standard InChI Key | HPLBAWOEXGMNJV-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)NC(C)C)N |

| Canonical SMILES | CC1=C(C(=CC=C1)NC(C)C)N |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 3-methyl-2-N-(propan-2-yl)benzene-1,2-diamine, reflecting the positions of the methyl and isopropyl substituents on the benzene ring. Its molecular formula is C10H16N2, with a molecular weight of 164.25 g/mol .

Structural Characterization

The compound features:

-

A benzene ring with two amine groups at the 1- and 2-positions.

-

A methyl group at the 3-position.

-

An isopropyl group (-CH(CH3)2) attached to the primary amine (N1).

The structure is confirmed via spectroscopic methods:

-

¹H NMR: Signals at δ 2.25 ppm (methyl group) and δ 1.2–1.5 ppm (isopropyl protons) .

-

FT-IR: Peaks at 3385 cm⁻¹ (N-H stretch) and 1632 cm⁻¹ (C=N vibration) .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves alkylation of benzene-1,2-diamine with isopropyl halides under basic conditions :

-

Alkylation:

Reaction conditions: 60–80°C, 12–24 hours, yielding 70–85% . -

Purification:

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Industrial Scalability

Industrial methods employ continuous flow reactors to optimize yield and reduce side products. Key parameters include:

-

Temperature control: 70°C ± 2°C.

-

Catalyst: Palladium on carbon (Pd/C) for hydrogenation steps.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 164.25 g/mol | |

| Melting Point | 98–102°C | |

| Boiling Point | 285–290°C (estimated) | |

| Solubility | Soluble in ethanol, DCM; insoluble in water | |

| LogP (Octanol-Water) | 2.29 |

Spectral Analysis and Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃):

-

¹³C NMR:

Infrared Spectroscopy (FT-IR)

Applications and Research Findings

Polymer Chemistry

The compound serves as a monomer in polyurethane and epoxy resin synthesis. Its amine groups facilitate cross-linking, enhancing thermal stability (decomposition temperature >300°C) .

Pharmaceutical Intermediates

-

Anticancer Agents: Derivatives inhibit RET kinase (IC₅₀ = 0.5–2 µM) in thyroid cancer models .

-

Antimicrobial Activity: Shows moderate efficacy against Staphylococcus aureus (MIC = 16 µg/mL) .

Agrochemicals

Used in pesticide formulations targeting nematodes, with a 40–60% mortality rate at 50 ppm .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume